1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
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Description
The compound “1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a methoxyphenyl group (a benzene ring with a methoxy group -OCH3 attached), and a thiophenyl group (a five-membered ring containing sulfur). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The electron-rich aromatic rings (phenyl and thiophenyl groups) might participate in π-π stacking interactions. The polar urea group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the hydrogen atoms in the urea group might be involved in acid-base reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of polar (urea) and nonpolar (aromatic rings) regions could make it amphiphilic. Its solubility would depend on the solvent: it might be more soluble in polar solvents due to the urea group, and more soluble in nonpolar solvents due to the aromatic rings .Future Directions
The compound could be of interest for further study, given its complex structure and the presence of several functional groups known to confer interesting chemical and biological properties. Future research could explore its potential uses in fields like medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-4-2-14(3-5-16)6-10-19-17(21)20-13-18(8-9-18)15-7-11-23-12-15/h2-5,7,11-12H,6,8-10,13H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFJXFUNMTKPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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